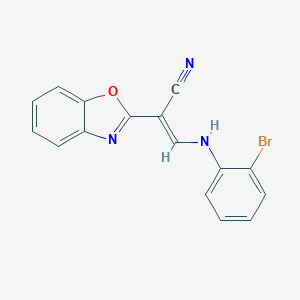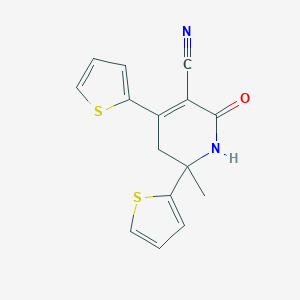![molecular formula C16H12N2O4S B415171 N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B415171.png)
N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonation: The indole core is then sulfonated using chlorosulfonic acid to introduce the sulfonic acid group at the desired position.
Amidation: The sulfonated indole is reacted with furan-2-ylmethylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the furan ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Products include alcohols or reduced indole derivatives.
Substitution: Products include halogenated or sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in cell signaling pathways.
Medicine:
- Explored as a potential therapeutic agent for autoimmune diseases.
- Evaluated for its anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the synthesis of advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonic acid group enhances its solubility and binding affinity, while the furan ring contributes to its overall stability and reactivity. Pathways involved include inhibition of kinase activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a simpler structure.
2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]indole-6,7-dicarbonitrile: Another indole derivative with different functional groups.
Uniqueness:
- The presence of both sulfonic acid and furan-2-ylmethyl groups makes it unique.
- Its specific substitution pattern on the indole ring differentiates it from other indole derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C16H12N2O4S |
|---|---|
Molekulargewicht |
328.3g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H12N2O4S/c19-16-12-5-1-4-11-14(7-6-13(18-16)15(11)12)23(20,21)17-9-10-3-2-8-22-10/h1-8,17H,9H2,(H,18,19) |
InChI-Schlüssel |
YEJMMBJHOODETL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC4=CC=CO4 |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-2-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415089.png)
![Ethyl 6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B415091.png)
![3,4-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415092.png)
![Ethyl 5-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B415093.png)

![6-Chloro-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine](/img/structure/B415100.png)
![2-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415102.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415107.png)
![2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415108.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-N-(4-methoxybenzylidene)amine](/img/structure/B415113.png)
